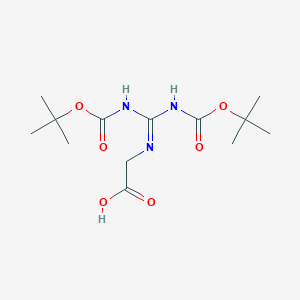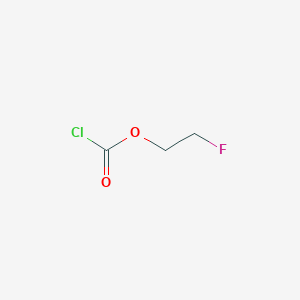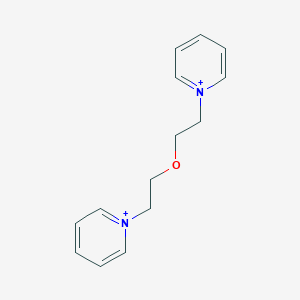
1,3-Di-Boc-2-(carboxymethyl)guanidine
Übersicht
Beschreibung
1,3-Di-Boc-2-(carboxymethyl)guanidine is a guanidinylation reagent . It has the molecular formula C13H23N3O6 and a molecular weight of 317.34 .
Synthesis Analysis
The synthesis of 1,3-Di-Boc-2-(carboxymethyl)guanidine involves guanidinylation, which is effective for amines both in solution and on solid phase . The reactions may be carried out in a variety of solvents with dichloromethane and chloroform being the most common .Molecular Structure Analysis
The empirical formula of 1,3-Di-Boc-2-(carboxymethyl)guanidine is C13H23N3O6 . Its molecular weight is 317.34 .Chemical Reactions Analysis
1,3-Di-Boc-2-(carboxymethyl)guanidine is used in peptide synthesis . It has been used in the design, synthesis, and biological evaluation of a series of nitroaryl ether-based, nonpeptide mimetics .Physical And Chemical Properties Analysis
1,3-Di-Boc-2-(carboxymethyl)guanidine is a white powder . It is used in peptide synthesis . The SMILES string representation is CC©©OC(=O)NC(NC(=O)OC©©C)=NCC(O)=O .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
1,3-Di-Boc-2-(carboxymethyl)guanidine: is utilized in peptide synthesis as a guanidinylation reagent . This compound is instrumental in the formation of guanidine groups, which are essential in the structure of many biologically active peptides. The guanidine functionality is key to the activity of peptides, including hormone release and neurotransmission.
Integrin Antagonist Mimetics
The compound serves as a core structure in the design of nonpeptide mimetics that act as integrin antagonists . These mimetics are crucial in blocking angiogenesis and tumor growth, providing a pathway for cancer treatment research. The design and synthesis of these compounds are based on the ability of 1,3-Di-Boc-2-(carboxymethyl)guanidine to mimic the structure and function of natural peptides.
Wirkmechanismus
While the specific mechanism of action for 1,3-Di-Boc-2-(carboxymethyl)guanidine is not mentioned in the search results, guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJFQDYIMDGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584978 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-Boc-2-(carboxymethyl)guanidine | |
CAS RN |
158478-76-3 | |
| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)
